7-Tert-butyl-1-azaspiro[3.5]nonane
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Overview
Description
7-Tert-butyl-1-azaspiro[35]nonane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Tert-butyl-1-azaspiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the use of n-tert-butoxycarbonyl-4-piperidone, ethyl malonate, and ammonium acetate as initial raw materials. The process includes a Mannich reaction, reduction, halogenation, cyclization, and purification steps .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized for efficiency and yield. The process involves similar steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Tert-butyl-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
7-Tert-butyl-1-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Tert-butyl-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
- 7-Boc-2-oxa-7-azaspiro[3.5]nonane
- tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
7-Tert-butyl-1-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of a tert-butyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-tert-butyl-1-azaspiro[3.5]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-11(2,3)10-4-6-12(7-5-10)8-9-13-12/h10,13H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMDVQXMYKSOJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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